

An In-depth Technical Guide to Dodecyltriethoxysilane: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Dodecyltriethoxysilane*

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Introduction

Dodecyltriethoxysilane (DTES) is a long-chain organosilane that is widely utilized in materials science, surface chemistry, and nanotechnology. Its bifunctional nature, possessing a long hydrophobic dodecyl chain and a reactive triethoxysilane headgroup, allows it to act as a versatile molecule for surface modification. This guide provides a comprehensive overview of its chemical and physical properties, core applications, and detailed experimental protocols for its use in forming self-assembled monolayers (SAMs), a foundational technique in surface engineering.

The primary mechanism of action for **dodecyltriethoxysilane** involves the hydrolysis of its ethoxy groups in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces (like silica, glass, or metal oxides) or with each other to form a stable, cross-linked siloxane network (-Si-O-Si-). This process results in the covalent attachment of the hydrophobic dodecyl chains to the surface, dramatically altering its properties.^[1]

Chemical Identification and Synonyms

The unambiguous identification of chemical compounds is critical for research and development. The Chemical Abstracts Service (CAS) number for **dodecyltriethoxysilane** is a universally recognized identifier.

Identifier	Value
CAS Number	18536-91-9
Molecular Formula	C ₁₈ H ₄₀ O ₃ Si
IUPAC Name	dodecyl(triethoxy)silane

Dodecyltriethoxysilane is also known by several synonyms in the literature and commercial products:

- Silane, dodecyltriethoxy-
- Triethoxydodecylsilane
- 1-(Triethoxysilyl)dodecane
- Triethoxy(lauryl)silane
- n-**Dodecyltriethoxysilane**

Physicochemical and Performance Data

The following tables summarize the key physicochemical properties of **dodecyltriethoxysilane** and the typical performance characteristics of surfaces modified with it.

Table 1: Physicochemical Properties of Dodecyltriethoxysilane

Property	Value	Source
Molecular Weight	332.59 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
Density	0.875 g/mL at 20 °C	[2]
Boiling Point	152 °C	[2]
Flash Point	>110 °C	[2]
Refractive Index (n _{20/D})	1.426	[2]
Hydrolytic Sensitivity	Reacts slowly with moisture/water	[2]

Table 2: Performance Characteristics of Dodecylsilane Self-Assembled Monolayers

The following data, primarily from studies on long-chain alkylsilanes like dodecylsilane and the closely related octadecylsilane, provide expected values for well-formed monolayers on silicon dioxide surfaces.

Parameter	Typical Value	Characterization Method	Significance
Water Contact Angle	105° - 115°	Goniometry	Indicates a highly hydrophobic and well-packed monolayer.[3]
Monolayer Thickness	~1.5 - 2.5 nm	Ellipsometry, AFM	Consistent with a vertically oriented monolayer of the alkyl chain.[3][4]
Surface Roughness (RMS)	< 0.5 nm	Atomic Force Microscopy (AFM)	A smooth surface suggests a uniform and well-ordered monolayer.[3]
Surface Coverage	~4 molecules/nm ²	Quantitative Dissociation/GC-MS	Measures the packing density of the monolayer.[5]

Core Chemical Mechanism: Hydrolysis and Condensation

The utility of **dodecyltriethoxysilane** in surface modification is predicated on its hydrolysis and condensation reactions. This two-step process transforms the precursor molecule into a covalently bound, cross-linked surface layer. The reaction is catalyzed by either acid or base.[6]

- **Hydrolysis:** The triethoxy groups (-OCH₂CH₃) react with water to form silanol groups (-OH) and ethanol as a byproduct. This can happen in solution or be initiated by adsorbed water on the substrate surface.
- **Condensation:** The newly formed silanol groups are highly reactive. They can either condense with hydroxyl groups on the substrate to form stable Si-O-Substrate bonds (chemisorption) or react with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si).

The following diagram illustrates this fundamental chemical pathway.

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